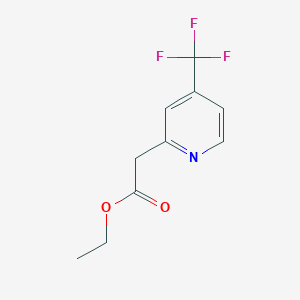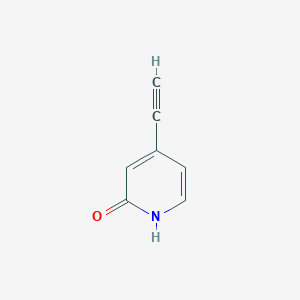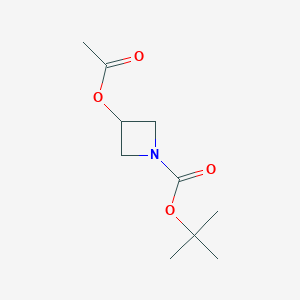
4-(2-Chlorophenyl)-3-fluorobenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(2-Chlorophenyl)-3-fluorobenzoic acid”, there are related compounds that have been synthesized. For instance, ketamine, a compound with a similar 2-chlorophenyl group, has been synthesized using a hydroxy ketone intermediate .Applications De Recherche Scientifique
Organic Electronics Applications : A study by Tan et al. (2016) discusses the use of halobenzoic acids, including 4-chlorobenzoic acid (a close relative to 4-(2-Chlorophenyl)-3-fluorobenzoic acid), in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) for enhancing the conductivity in organic solar cells. This modification results in significant improvements in the conductivity of PEDOT:PSS, making it a viable alternative to traditional indium tin oxide (ITO) anodes in solar cell devices (Tan et al., 2016).
Antimicrobial Activity : Research by Koçyiğit-Kaymakçıoğlu et al. (2009) explores the antimycobacterial activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. This study is indicative of the potential use of fluorobenzoic acid derivatives in developing antimicrobial agents, particularly against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).
Chemical Structure and Properties : The study by Wazzan et al. (2016) involves the analysis of molecular structure, spectroscopic characterization, and other properties of 4-(4-chlorophenyl) derivatives. This research provides insights into the chemical properties, electronic interactions, and reactivity descriptors of such compounds, which can be crucial in the development of new materials and chemicals (Wazzan et al., 2016).
Biodegradation Studies : The work by Murphy et al. (2008) investigates the degradation of fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707. The study sheds light on the metabolic pathways involved in the biodegradation of fluorinated compounds, including fluorobenzoates, which is important for understanding environmental impacts and developing bioremediation strategies (Murphy et al., 2008).
Herbicidal Activity : Research by Liu Chang-chun (2006) discusses the synthesis of 3-Chloro-4-fluorobenzoylthiourea, derived from 3-chloro-4-fluorobenzoic acid. The study highlights the herbicidal activity of the compound, suggesting its potential application in agriculture (Liu Chang-chun, 2006).
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOADDNMXVAXATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681409 | |
| Record name | 2'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-3-fluorobenzoic acid | |
CAS RN |
1261933-39-4 | |
| Record name | 2'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3059712.png)









![2-[Ethyl(methyl)amino]butanoic acid](/img/structure/B3059729.png)

